REACTION_CXSMILES
|
[Br-].[C:2]1(C([PH3+])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1COCC1.C([Li])CCC.[CH3:32][CH:33]([CH2:40][CH2:41][CH2:42][CH:43]([CH3:50])[CH2:44][CH2:45][CH2:46][CH:47]([CH3:49])[CH3:48])[CH2:34][CH2:35][CH2:36][C:37](=O)[CH3:38]>O>[CH3:48][C:47]([CH2:46][CH2:45][CH2:44][CH:43]([CH3:50])[CH2:42][CH2:41][CH2:40][CH:33]([CH3:32])[CH2:34][CH2:35][CH2:36][CH:37]([CH3:2])[CH3:38])=[CH2:49] |f:0.1|
|
Name
|
triphenylmethylphosphonium bromide
|
Quantity
|
642.6 g
|
Type
|
reactant
|
Smiles
|
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
suspension
|
Quantity
|
1.175 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
402.7 g
|
Type
|
reactant
|
Smiles
|
CC(CCCC(C)=O)CCCC(CCCC(C)C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask, equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
to warm up to 22 to 23° C
|
Type
|
FILTRATION
|
Details
|
the resulting white suspension was filtered off over decalite
|
Type
|
WASH
|
Details
|
The filtrate was washed thrice with 300 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent in vacuo
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered off over decalite
|
Type
|
CUSTOM
|
Details
|
to remove white cristals
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The resulting crude oil was purified by distillation under vacuum (145° C., 0.2 mbar)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)CCCC(CCCC(CCCC(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.2 mol | |
AMOUNT: MASS | 319.2 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |